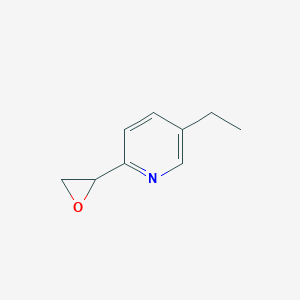

5-Ethyl-2-(oxiran-2-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-2-(oxiran-2-yl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-7-3-4-8(10-5-7)9-6-11-9/h3-5,9H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETPZJCIUXNJTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)C2CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Transformations Involving 5 Ethyl 2 Oxiran 2 Yl Pyridine

Epoxide Ring-Opening Reactions

The epoxide moiety is highly electrophilic, readily reacting with nucleophiles to yield 1,2-difunctionalized products. thieme-connect.de The chemical behavior of 5-Ethyl-2-(oxiran-2-yl)pyridine is dominated by the reactivity of its epoxide ring. The course of the ring-opening reaction—specifically its regioselectivity and stereochemistry—is profoundly influenced by the reaction conditions, namely the presence of acidic, basic, or Lewis acidic catalysts.

Nucleophilic Attack Pathways and Regioselectivity

Regioselectivity in the ring-opening of unsymmetrical epoxides, such as this compound, is a key consideration. The nucleophile can attack either the carbon adjacent to the pyridine (B92270) ring (the α-carbon) or the terminal carbon of the oxirane (the β-carbon). The preferred site of attack is dictated by the reaction mechanism, which in turn depends on the catalytic conditions employed.

Under acidic conditions, the epoxide oxygen is first protonated, transforming the hydroxyl group into a much better leaving group. chemistrysteps.commasterorganicchemistry.com This activation allows even weak nucleophiles to open the ring. The subsequent nucleophilic attack can proceed through a mechanism that has characteristics of both SN1 and SN2 pathways. pressbooks.publibretexts.org

For epoxides where the carbons are primary or secondary, the reaction tends to follow an SN2-like pathway, with the nucleophile attacking the less substituted carbon atom. pressbooks.pub In the case of this compound, this would favor attack at the terminal (β) carbon. However, the transition state possesses significant carbocationic character. pressbooks.pub If one of the carbons is tertiary, the attack preferentially occurs at that more substituted site due to the stabilization of the partial positive charge, an SN1-like outcome. masterorganicchemistry.compressbooks.pub For this compound, the carbon adjacent to the pyridine ring is secondary, while the terminal carbon is primary. Therefore, under acidic conditions, a mixture of products could be possible, but attack at the less hindered primary carbon is generally expected to be a major pathway. The reaction results in a trans-1,2-diol when water is the nucleophile. pressbooks.pub

The mechanism can be summarized as:

Protonation of the epoxide oxygen to form a good leaving group.

The carbon-oxygen bond begins to break, developing a partial positive charge on the carbon atoms.

The nucleophile attacks the electrophilic carbon, typically from the side opposite the C-O bond, before a full carbocation can form. libretexts.org

| Condition | Catalyst/Reagent | Predominant Site of Attack | Mechanism Type | Product Type (with HX) |

| Acidic | H3O+, HX | Less substituted carbon (β-carbon) | SN2-like | trans-Halohydrin |

In the presence of strong nucleophiles and basic conditions, the epoxide ring-opening proceeds via a classic SN2 mechanism. masterorganicchemistry.com Unlike the acid-catalyzed pathway, the epoxide oxygen is not protonated first. Instead, the potent nucleophile directly attacks one of the carbon atoms of the epoxide, forcing the ring to open and creating an alkoxide intermediate. libretexts.org This intermediate is subsequently protonated during a workup step to yield the final alcohol product. masterorganicchemistry.com

The regioselectivity of the base-mediated reaction is governed by sterics. The nucleophile will preferentially attack the sterically least hindered carbon atom. masterorganicchemistry.comchemistrysteps.com For this compound, the terminal (β) carbon is less sterically encumbered than the carbon attached to the pyridine ring. Consequently, strong nucleophiles such as hydroxides, alkoxides, Grignard reagents, and organolithium compounds will attack the terminal carbon. masterorganicchemistry.comlibretexts.org

The key features of this mechanism are:

Direct SN2 attack by a strong nucleophile.

Attack occurs at the least substituted carbon.

An alkoxide intermediate is formed, followed by protonation.

| Condition | Nucleophile Type | Predominant Site of Attack | Mechanism Type | Product Type (with R-MgBr) |

| Basic | Strong (e.g., RO-, R-MgBr) | Least substituted carbon (β-carbon) | SN2 | Primary or Secondary Alcohol |

Lewis acids can also catalyze the ring-opening of epoxides by coordinating to the oxygen atom. mdpi.com This coordination polarizes the C-O bonds and enhances the electrophilicity of the carbon atoms, facilitating nucleophilic attack. This approach is effective even with weak nucleophiles. The regioselectivity in Lewis acid-catalyzed reactions can be complex and depends on the specific Lewis acid, substrate, and nucleophile used. mdpi.comiitk.ac.in

Research on related 2-oxiranyl-azaarenes has shown that Lewis acids like Scandium triflate (Sc(OTf)₃) can promote highly regioselective ring-opening reactions. researchgate.net When reacted with chiral primary amines in the presence of Sc(OTf)₃ and a non-nucleophilic base (diisopropylethylamine, DIEA), 2-oxiranyl-pyridine derivatives yielded β-amino alcohols with high regioselectivity. researchgate.net This indicates a preferential attack at the terminal (β) carbon. The reaction proceeds through an SN2-type mechanism. iitk.ac.innih.gov The Lewis acid activates the epoxide, and the amine attacks the less hindered carbon.

| Lewis Acid | Nucleophile | Substrate Type | Regioselectivity | Ref. |

| Sc(OTf)₃ | Chiral Primary Amine | 2-Oxiranyl-azaarenes | β-attack | researchgate.net |

| Cu(OTf)₂ | Alcohols | 2-Aryl-N-tosylaziridines | Benzylic C-attack | iitk.ac.in |

| Mg(NTf₂)₂ | HBpin | Terminal Epoxides | Linear Alcohol (Anti-Markovnikov) | acs.org |

Stereochemical Outcomes of Ring-Opening Reactions

The ring-opening of epoxides is a stereospecific process. Both acid- and base-catalyzed reactions typically proceed through an SN2-type backside attack by the nucleophile. chemistrysteps.compressbooks.pub This means the nucleophile approaches the carbon atom from the side opposite to the carbon-oxygen bond. As a result, the reaction leads to an inversion of the stereochemical configuration at the carbon atom that undergoes attack. masterorganicchemistry.comchemistrysteps.com

If the starting epoxide is chiral, this inversion of configuration is a critical feature that determines the stereochemistry of the product. For a racemic starting material like this compound, reaction with an achiral nucleophile will produce a racemic mixture of products. However, if a chiral, enantiomerically pure nucleophile is used, a pair of diastereomers will be formed, which can often be separated. researchgate.net This principle is fundamental in asymmetric synthesis, where the predictable stereochemical outcome of epoxide opening is exploited to create specific stereoisomers. thieme-connect.de

Influence of Pyridine Nitrogen on Epoxide Reactivity

The presence of the pyridine ring in this compound introduces additional electronic and steric factors that influence the reactivity of the adjacent epoxide.

Electronic Effects : The pyridine ring is electron-withdrawing, which can affect the stability of any partial positive charge that develops on the adjacent α-carbon during an acid-catalyzed ring-opening. This electron-withdrawing nature would tend to destabilize a carbocation-like transition state at the α-position, thus reinforcing the SN2 character and favoring nucleophilic attack at the β-carbon.

Basicity : The nitrogen atom of the pyridine ring is basic (pKa of pyridine is ~5.2) and can be protonated by strong acids or coordinate with Lewis acids. scripps.edu This can compete with the intended activation of the epoxide oxygen. In reactions catalyzed by Lewis acids, the coordination of the acid to the pyridine nitrogen might be a competing, non-productive pathway. The use of a non-nucleophilic base like DIEA in some reported procedures for similar compounds may serve to manage the protonation state of the system, ensuring the catalytic cycle proceeds efficiently. researchgate.net

Steric Hindrance : The pyridine ring provides steric bulk around the α-carbon of the epoxide, further discouraging nucleophilic attack at this position, especially under base-mediated (SN2) conditions where steric factors are dominant.

Cycloaddition Reactions and Heterocycle Formation

The oxirane (epoxide) ring in this compound is a versatile functional group that can participate in various ring-opening and subsequent cyclization reactions to form new heterocyclic structures. While direct cycloaddition reactions involving the intact oxirane ring are uncommon, its transformation into other reactive intermediates is a key strategy for heterocycle synthesis.

One significant pathway involves the initial ring-opening of the epoxide, which can then lead to intermediates capable of undergoing cyclization. For instance, the related compound 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde, which can be conceptually derived from the ring-opening of this compound, serves as a key precursor in the synthesis of more complex heterocycles. This aldehyde undergoes condensation with substituted acetophenones to form chalcones. These chalcones, which possess a reactive α,β-unsaturated keto function, are pivotal intermediates.

Subsequent reaction of these chalcones with guanidine (B92328) nitrate (B79036) in the presence of a base like sodium ethoxide leads to the formation of substituted pyrimidine (B1678525) rings. This transformation is a classic example of a heterocyclization reaction where the pyrimidine ring is constructed. The mechanism involves the initial Michael addition of guanidine to the α,β-unsaturated ketone of the chalcone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrimidine ring. This strategy highlights an indirect but effective method for heterocycle formation starting from a 5-ethylpyridine scaffold.

General cycloaddition strategies, such as the Diels-Alder reaction, are fundamental in heterocyclic synthesis. acsgcipr.org Inverse electron demand Diels-Alder reactions, in particular, are effective for synthesizing pyridine rings from systems like 1,2,4-triazines. acsgcipr.org Furthermore, transition metal-catalyzed [2+2+2] cycloadditions of nitriles with alkynes provide a powerful route to construct substituted pyridine rings. researchgate.netnih.gov While these methods don't directly start from this compound, they represent important mechanistic pathways for the formation of the core pyridine heterocycle itself. youtube.com

Transformations Involving the Ethyl Pyridine Moiety

The ethyl pyridine portion of the molecule offers additional sites for chemical modification, both at the aromatic pyridine ring and at the ethyl side chain.

The pyridine ring in this compound is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. youtube.com However, the nitrogen atom itself can act as a nucleophile, reacting with alkylating agents or acyl chlorides to form pyridinium (B92312) salts. youtube.com Oxidation of the pyridine nitrogen with peroxy acids can also yield the corresponding stable pyridine N-oxide. youtube.com

The pyridine ring can also undergo more complex transformations. For example, pyrimidine itself can be converted into 5-ethyl-2-methylpyridine (B142974) under high temperature and pressure with aqueous methylamine, demonstrating a fascinating ring transformation reaction where one heterocycle is converted into another. researchgate.net While not a direct functional group interconversion on the starting material, it illustrates the dynamic nature of the pyridine core under certain conditions.

In some cases, the pyridine ring can be constructed through cycloaddition reactions. The Hantzsch synthesis, for instance, is a well-established method for creating dihydropyridines, which can then be oxidized to form the aromatic pyridine ring. youtube.com

Table 1: Examples of Pyridine Ring Formation and Interconversion Reactions

| Reaction Type | Starting Materials | Product | Key Features |

| Ring Transformation | Pyrimidine, Methylamine | 5-Ethyl-2-methylpyridine | High temperature and pressure required. researchgate.net |

| Hantzsch Synthesis | β-keto ester, Aldehyde, Ammonia | Dihydropyridine/Pyridine | A classic method for de novo pyridine synthesis. youtube.com |

| [2+2+2] Cycloaddition | Diyne, Nitrile | Substituted Pyridine | Often requires a transition metal catalyst. researchgate.netnih.gov |

The ethyl group attached to the pyridine ring is a site for various functional group transformations. A notable reaction is the oxidation of the alkyl side chain. For the related compound 5-ethyl-2-methylpyridine, oxidation using strong oxidizing agents like nitric acid leads to the formation of 2,5-pyridinedicarboxylic acid. wikipedia.org This dicarboxylic acid can then undergo decarboxylation to yield nicotinic acid (a form of vitamin B3). wikipedia.org This demonstrates that the ethyl group can be oxidized to a carboxylic acid, a significant functional group interconversion.

Further studies on the oxidative ammonolysis of 2-methyl-5-ethylpyridine have shown that the methyl group is typically oxidized first, but the ethyl group can also be targeted, leading to various cyanopyridine derivatives depending on the reaction conditions and catalyst used. researchgate.net For example, the oxidation can yield 2-cyano-5-ethylpyridine, and further oxidation can lead to 2,5-dicyanopyridine. researchgate.net These reactions showcase the stepwise oxidation potential of the alkyl groups on the pyridine ring.

Table 2: Oxidation Products of 5-Ethyl-2-methylpyridine

| Oxidizing Agent/Conditions | Primary Product | Secondary Product | Reference |

| Nitric Acid | 2,5-Pyridinedicarboxylic acid | Nicotinic acid | wikipedia.org |

| Vanadium Oxide Catalyst / NH₃ | 2-Cyano-5-ethylpyridine | 2,5-Dicyanopyridine | researchgate.net |

Applications of 5 Ethyl 2 Oxiran 2 Yl Pyridine As a Versatile Synthetic Building Block

Construction of Complex Heterocyclic Systems

The dual functionality of 5-Ethyl-2-(oxiran-2-yl)pyridine, combining the reactivity of an epoxide with the structural features of a pyridine (B92270), makes it an ideal starting material for the synthesis of a wide array of complex heterocyclic systems.

Synthesis of Substituted Pyridine Derivatives

The epoxide ring in this compound is susceptible to nucleophilic attack, leading to ring-opening and the formation of a variety of 2-substituted pyridine derivatives. This reactivity provides a straightforward method for introducing diverse functional groups at the 2-position of the pyridine ring.

The reaction of 2-(oxiran-2-yl)pyridines with various nucleophiles, such as amines, thiols, and alcohols, results in the formation of the corresponding amino alcohol, thioalcohol, and ether derivatives. For instance, the reaction with an amine would yield a 1-(pyridin-2-yl)-2-aminoethanol derivative. The regioselectivity of the ring-opening reaction, whether the nucleophile attacks the terminal or the substituted carbon of the oxirane ring, can often be controlled by the choice of reaction conditions and the nature of the nucleophile. acs.org

A key transformation of this compound is its conversion to 5-Ethyl-2-pyridineethanol. nih.govnih.gov This is typically achieved through a reduction of the epoxide, for example, using a hydride reagent. The resulting alcohol can then be further functionalized. For example, it can be converted into an ether, as seen in the synthesis of more complex molecules where the ethoxy linkage is crucial. researchgate.netumich.edu

The following table summarizes some general reactions for the synthesis of substituted pyridine derivatives starting from a 2-(oxiran-2-yl)pyridine (B1244524) scaffold.

| Nucleophile (Nu-H) | Resulting Substituted Pyridine Derivative | Functional Group Introduced |

| Amine (R₂NH) | 2-(2-(dialkylamino)-1-hydroxyethyl)-5-ethylpyridine | Amino alcohol |

| Thiol (RSH) | 2-(1-hydroxy-2-(alkylthio)ethyl)-5-ethylpyridine | Thioether alcohol |

| Alcohol (ROH) | 2-(1-hydroxy-2-alkoxyethyl)-5-ethylpyridine | Ether alcohol |

| Hydride (e.g., LiAlH₄) | 5-Ethyl-2-pyridineethanol | 2-hydroxyethyl |

Formation of Fused Ring Systems (e.g., Pyrazolo[1,5-a]diazepin-4-ones)

While direct synthesis of Pyrazolo[1,5-a]diazepin-4-ones from this compound is not extensively documented, the compound serves as a precursor to intermediates that can be used to construct fused heterocyclic systems. The general strategy involves the modification of the oxirane ring to introduce a functional group suitable for a subsequent cyclization reaction.

For instance, the oxirane ring can be opened to form an amino alcohol. The amino group can then be made to react with a suitable diketone or a related synthon to build a new ring fused to the pyridine core. The synthesis of related fused systems, such as pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]diazepines, often involves the condensation of a hydrazine (B178648) or a substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent. organic-chemistry.orgchemrxiv.orgnih.gov

A plausible synthetic route to a fused system could involve the following conceptual steps:

Ring-opening of this compound with a hydrazine derivative to yield a hydrazino-alcohol.

Oxidation of the alcohol to a ketone or aldehyde.

Intramolecular cyclization and dehydration to form the fused heterocyclic system.

The synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives has been reported through the reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives with aminoethanol derivatives. nih.gov This highlights the potential of using aminoalcohols derived from this compound in similar condensation reactions to create novel fused heterocycles.

Precursor for Advanced Organic Intermediates

This compound is a valuable precursor for the synthesis of advanced organic intermediates, most notably in the pharmaceutical industry. A prominent example is its role in the synthesis of intermediates for the antidiabetic drug, Pioglitazone. umich.edu

The key intermediate in the synthesis of Pioglitazone is 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde. umich.edu This intermediate contains the characteristic 5-ethyl-pyridine ethanol (B145695) moiety, which can be readily derived from this compound. The synthesis involves the ring-opening of the epoxide to form 5-Ethyl-2-pyridineethanol, which is then coupled with a suitable p-substituted benzene (B151609) derivative via a Williamson ether synthesis.

The synthetic connection is as follows:

The resulting benzaldehyde (B42025) is then used in subsequent steps to construct the thiazolidinedione ring of Pioglitazone. The structure of Pioglitazone and its impurities confirms the presence of the 5-ethyl-2-pyridinyl-ethoxy fragment, underscoring the importance of intermediates derived from this compound. nih.govnih.govbiosynth.com

The following table outlines the progression from the starting material to a key pharmaceutical intermediate.

| Compound | Chemical Name | Role |

| Starting Material | This compound | Versatile Building Block |

| Intermediate 1 | 5-Ethyl-2-pyridineethanol | Product of Epoxide Ring-Opening |

| Intermediate 2 | 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde | Key Intermediate for Pioglitazone |

| Final Product | Pioglitazone | Antidiabetic Drug |

Role in Stereoselective Synthesis of Chiral Compounds

The oxirane ring in this compound contains a stereocenter, meaning the compound can exist as two enantiomers, (R)-5-Ethyl-2-(oxiran-2-yl)pyridine and (S)-5-Ethyl-2-(oxiran-2-yl)pyridine. This inherent chirality makes it a valuable starting material for the stereoselective synthesis of chiral compounds.

The use of an enantiomerically pure form of this compound allows for the transfer of chirality to the final product. The ring-opening reactions of the chiral epoxide can proceed with a high degree of stereocontrol, typically through an SN2 mechanism, which results in the inversion of configuration at the attacked carbon center. This allows for the synthesis of enantiomerically pure or enriched substituted pyridine derivatives. acs.org

A significant application of this principle is in the synthesis of chiral drugs. For example, Pioglitazone is a chiral molecule, and its biological activity may reside primarily in one of its enantiomers. nih.gov By starting with an enantiomerically pure form of this compound, it is possible to synthesize a specific enantiomer of Pioglitazone, which can lead to improved therapeutic efficacy and reduced side effects.

The stereoselective synthesis of chiral compounds using this compound can be summarized in the following table, highlighting the transfer of chirality.

| Chiral Starting Material | Key Chiral Intermediate | Potential Chiral Final Product |

| (R)-5-Ethyl-2-(oxiran-2-yl)pyridine | (R)- or (S)-5-Ethyl-2-pyridineethanol derivative | Specific enantiomer of a chiral drug |

| (S)-5-Ethyl-2-(oxiran-2-yl)pyridine | (R)- or (S)-5-Ethyl-2-pyridineethanol derivative | Specific enantiomer of a chiral drug |

The ability to use this compound in stereoselective synthesis is a testament to its versatility and importance as a building block for creating complex, three-dimensional molecular architectures with specific biological functions.

Exploration of 5 Ethyl 2 Oxiran 2 Yl Pyridine in Polymer Chemistry and Materials Science

Ring-Opening Polymerization (ROP) of the Oxirane Moiety

The three-membered, strained oxirane ring is susceptible to ring-opening polymerization (ROP) through various mechanisms, leading to the formation of polyethers. The presence of the pyridine (B92270) ring is expected to significantly influence the polymerization process.

Cationic ring-opening polymerization is a common method for polymerizing epoxides, typically initiated by strong acids or Lewis acids which protonate or coordinate to the oxygen atom of the oxirane, activating it for nucleophilic attack by another monomer molecule. utoledo.edu

For 5-Ethyl-2-(oxiran-2-yl)pyridine, the CROP process is complicated by the presence of the basic pyridine nitrogen. This nitrogen atom can compete with the oxirane oxygen for the cationic initiator, effectively acting as a proton sink or a Lewis base. This interaction can lead to several outcomes:

Inhibition or Retardation: The pyridine's basicity can neutralize the acidic initiator, potentially inhibiting the polymerization altogether or significantly slowing it down (retardation). rsc.org Studies on the cationic polymerization of other epoxides have shown that pyridine derivatives can be effective retarding agents. rsc.orgresearchgate.net The degree of retardation is influenced by the pyridine's basicity (pKa) and the steric accessibility of the nitrogen's lone pair of electrons. rsc.org

Complex Formation: The initiator might form a stable, non-propagating complex with the pyridine nitrogen, reducing the concentration of active species available for polymerization.

To achieve successful CROP, strategies would need to be employed to mitigate the influence of the pyridine nitrogen, such as using highly active initiators that can still promote polymerization despite the basic site or employing specific conditions that favor the activation of the oxirane ring.

Table 1: Typical Initiators for Cationic Ring-Opening Polymerization of Epoxides

| Initiator Type | Examples |

|---|---|

| Protonic Acids | HClO₄, H₂SO₄, CF₃SO₃H (TfOH) |

| Lewis Acids | BF₃, AlCl₃, SnCl₄, Sc(OTf)₃ rsc.org |

| Carbenium Salts | Ph₃C⁺SbF₆⁻ |

This table represents common initiators for epoxides in general; their specific efficacy with this compound has not been documented.

Anionic ring-opening polymerization of epoxides proceeds via nucleophilic attack on one of the carbon atoms of the oxirane ring, initiated by strong bases such as alkoxides or organometallic compounds. This process generates an alkoxide propagating species.

While AROP is effective for simple epoxides like propylene (B89431) oxide, its application to this compound would face challenges. The initiator must be a sufficiently strong nucleophile to open the oxirane ring but not so basic that it reacts with the pyridine ring in an undesirable manner. Furthermore, the acidity of the α-protons on the ethyl group or the pyridine ring could potentially lead to chain-terminating side reactions if a very strong base (like an organolithium reagent) is used as the initiator.

In other systems, such as the AROP of N-sulfonylaziridines, the use of specific activating groups is necessary to render the ring susceptible to anionic attack and to stabilize the propagating anion. digitellinc.com Without such activation, the AROP of a monomer like this compound would likely be inefficient and difficult to control.

Table 2: Common Initiators for Anionic Ring-Opening Polymerization of Epoxides

| Initiator Class | Examples |

|---|---|

| Alkoxides | Potassium tert-butoxide (t-BuOK), Sodium methoxide (B1231860) (NaOMe) |

| Hydroxides | Potassium hydroxide (B78521) (KOH) |

| Organometallics | n-Butyllithium (n-BuLi), Grignard reagents (RMgX) |

This table shows general initiators for epoxides; their suitability for this compound is not experimentally confirmed in available literature.

Coordination polymerization utilizes a catalyst, often a metal complex, where the monomer first coordinates to the metal center before being inserted into the growing polymer chain. This mechanism can offer excellent control over the polymer's molecular weight and stereochemistry.

For this compound, the pyridine nitrogen provides a strong coordination site for a metal catalyst. This could be advantageous, potentially leading to a "living" polymerization with a well-defined structure. The catalyst would need to be carefully designed to facilitate the coordination and subsequent ring-opening of the oxirane moiety while interacting predictably with the pyridine group. Research on zinc complexes with pyridine-based ligands has demonstrated high efficiency for the ROP of other cyclic esters, suggesting that similar catalytic systems could be explored for this monomer. nih.govnih.gov The mechanism would likely involve the catalyst acting as a template, bringing the monomer and the growing chain end together in a controlled fashion.

Integration into Polymeric Architectures for Functional Materials

The incorporation of this compound units into a polymer backbone would create a functional polyether. The pendant pyridine groups could serve as sites for a variety of post-polymerization modifications or impart specific functions:

Metal-Ion Scavenging: The pyridine moieties can act as ligands, enabling the polymer to chelate with metal ions. This could be applied in water treatment, sensor technology, or the development of novel catalysts.

pH-Responsive Materials: The basicity of the pyridine nitrogen means it can be protonated at low pH. This would transform the neutral polymer into a positively charged polyelectrolyte, drastically changing its solubility and conformation. This property is highly desirable for creating "smart" materials used in drug delivery systems or stimuli-responsive hydrogels.

Catalytic Supports: The polymer could serve as a macromolecular support for metal catalysts, with the pyridine groups anchoring the catalytic centers. This would combine the benefits of homogeneous catalysis (high activity) and heterogeneous catalysis (ease of separation).

Copolymerization Strategies with Other Monomers

To tailor the final material properties, this compound could be copolymerized with other monomers. A likely comonomer would be a simple, non-functional epoxide like propylene oxide or ethylene (B1197577) oxide.

Statistical Copolymerization: Randomly incorporating a simple epoxide would allow for precise tuning of the functional pyridine group concentration along the polymer chain. This would control properties such as hydrophilicity, glass transition temperature, and the density of functional sites.

Block Copolymerization: If a living polymerization mechanism (such as a well-controlled coordination or anionic ROP) could be established, block copolymers could be synthesized. For example, a block of poly(ethylene oxide) (PEO) could be combined with a block of poly(this compound). The resulting amphiphilic block copolymer would be capable of self-assembling in solution to form micelles or vesicles, with a hydrophilic PEO corona and a functional, pH-responsive pyridine-containing core. Such structures are of significant interest for advanced drug delivery applications.

Catalytic Roles and Ligand Design Principles for Pyridine Oxirane Scaffolds

5-Ethyl-2-(oxiran-2-yl)pyridine as a Chiral Ligand Precursor in Asymmetric Catalysis

The innovation of chiral ligands is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure molecules. rsc.org Pyridine-derived ligands, in particular, have a long history in catalysis due to their robust coordination properties. rsc.org The structure of this compound makes it a promising precursor for the synthesis of chiral ligands. The oxirane ring is a key feature, as its ring-opening via nucleophilic attack can lead to the formation of chiral 1,2-amino alcohols, which are privileged structures in a variety of successful chiral ligands. researchgate.netorgsyn.org

The synthetic strategy would typically involve the enantioselective opening of the epoxide ring. This can be achieved using various nucleophiles, such as amines or alcohols, often in the presence of a chiral catalyst or with a chiral nucleophile. The resulting product would be a chiral amino alcohol appended to the 5-ethylpyridine core. This new molecule could then serve as a bidentate or tridentate ligand, coordinating to a metal center through the pyridine (B92270) nitrogen and the oxygen and/or nitrogen atoms of the newly formed side chain. The ethyl group at the 5-position of the pyridine ring can also influence the steric and electronic properties of the resulting ligand, potentially fine-tuning its catalytic activity and selectivity.

While the general principle is well-founded, specific examples of this compound being used for this purpose are not extensively documented in peer-reviewed literature. However, the synthesis of chiral amino alcohols from various precursors is a widely explored field, suggesting the viability of this approach. jscimedcentral.comnih.govnih.gov

Use as a Substrate in Transition Metal-Catalyzed Transformations

Pyridine derivatives are frequently employed as substrates in a range of transition metal-catalyzed cross-coupling and functionalization reactions. researchgate.netumich.edu The pyridine nitrogen can act as a directing group, facilitating C-H activation at specific positions on the ring. In the case of this compound, the oxirane ring itself can be the site of reaction.

Transition metals are known to catalyze the ring-opening of epoxides. This can proceed through various mechanisms, leading to a diverse array of products. For instance, palladium-catalyzed reactions could lead to the formation of allylic alcohols, while cobalt- or rhodium-based catalysts might be employed for carbonylation reactions of the epoxide. The presence of the pyridine moiety could influence the regioselectivity and stereoselectivity of these transformations through coordination to the metal catalyst.

Detailed research on this compound as a substrate in such reactions is not prominent. However, the extensive literature on transition metal-catalyzed reactions of both pyridines and epoxides provides a strong basis for predicting its reactivity.

Organocatalytic Applications

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in modern synthesis. The functional groups present in this compound, namely the basic pyridine nitrogen and the electrophilic oxirane ring, suggest its potential utility in organocatalytic transformations.

The pyridine nitrogen can act as a Brønsted or Lewis base catalyst. For example, it could be used to activate substrates in reactions such as the Michael addition or aldol (B89426) reaction. Conversely, the oxirane ring can be activated by an organocatalyst, for example, a thiourea-based catalyst, to facilitate its opening by a nucleophile.

Furthermore, this compound itself could act as a substrate in an organocatalyzed reaction. For instance, a chiral amine catalyst could be used for the enantioselective ring-opening of the epoxide with a nucleophile. While these applications are theoretically plausible, specific studies demonstrating the use of this compound in organocatalysis are not readily found in the literature.

Role of Pyridine Nitrogen and Oxirane Oxygen in Metal Coordination

The coordination of pyridine-containing ligands to transition metals is a fundamental aspect of their catalytic function. nih.govresearchgate.net The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp²-hybridized orbital, which is available for donation to a metal center, forming a sigma bond. researchgate.net This interaction is crucial for the formation of stable metal complexes.

In this compound, the oxygen atom of the oxirane ring also has lone pairs of electrons and can act as a Lewis base, potentially coordinating to a metal center. This would allow the molecule to act as a bidentate ligand, chelating the metal through both the pyridine nitrogen and the oxirane oxygen. The formation of such a chelate can enhance the stability of the metal complex and influence the reactivity at the metal center.

The geometry of the resulting complex would be dictated by the bite angle of the N-C-C-O framework and the preferred coordination geometry of the metal. The ethyl group at the 5-position is unlikely to directly participate in coordination but will exert a steric and electronic influence on the pyridine ring and, consequently, on the metal-ligand bond. The specific details of such coordination would require dedicated structural studies, for instance, using X-ray crystallography, on complexes of this compound with various transition metals. While general principles of pyridine and ether coordination are well understood, rsc.orgnih.gov specific structural data for this compound is not available in the surveyed literature.

Emerging Research Avenues and Future Perspectives for 5 Ethyl 2 Oxiran 2 Yl Pyridine Chemistry

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyridine (B92270) derivatives, to minimize environmental impact and enhance efficiency. rasayanjournal.co.inmdpi.com Traditional synthesis methods often involve hazardous reagents and solvents, but modern approaches seek to overcome these limitations. rasayanjournal.co.in

Research into the green synthesis of pyridines has explored various techniques that could be adapted for the production of 5-Ethyl-2-(oxiran-2-yl)pyridine and its precursors. These methods include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve product yields compared to conventional heating methods. nih.gov For instance, the synthesis of some pyridine derivatives under microwave irradiation was completed in minutes with yields exceeding 90%, whereas conventional methods took several hours for lower yields. nih.gov

Catalytic Approaches: The use of reusable, non-toxic catalysts, such as modified nanoparticles or silica-supported acids, can replace hazardous reagents and simplify purification processes. rasayanjournal.co.in

Solvent-Free Reactions: Performing reactions without a solvent or in greener solvents like ionic liquids reduces waste and environmental harm. rasayanjournal.co.in Techniques like "Grindstone Chemistry" have been successfully used for synthesizing dihydropyrimidinones, a related heterocyclic structure, demonstrating the potential of solventless approaches. rasayanjournal.co.in

A potential green synthesis pathway for this compound could involve the epoxidation of a precursor, 5-ethyl-2-vinylpyridine (B134171), using a green oxidant such as hydrogen peroxide in the presence of a suitable catalyst. The precursor itself could be synthesized using greener, one-pot multicomponent reactions which are known for their high atom economy. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyridine Derivatives A representative example of the efficiency gains from green chemistry techniques.

| Compound | Method | Time | Yield (%) |

|---|---|---|---|

| 5a (a 3-cyanopyridine (B1664610) derivative) | Microwave (MW) | 7 min | 93 |

| Conventional | 6 h | 84 | |

| 5b (a 3-cyanopyridine derivative) | Microwave (MW) | 7 min | 94 |

| Conventional | 8 h | 83 | |

| 5c (a 3-cyanopyridine derivative) | Microwave (MW) | 5 min | 90 |

| Conventional | 9 h | 73 |

Advanced Functional Material Design

The pyridine moiety is a key structural component in many functional materials due to its electronic properties and ability to coordinate with metals. The presence of a reactive oxirane ring on this compound makes it a particularly attractive monomer for the synthesis of advanced functional polymers and materials.

The oxirane ring can undergo ring-opening polymerization or react with various nucleophiles (e.g., amines, thiols, alcohols), allowing the pyridine unit to be incorporated into a wide range of polymer backbones or grafted onto surfaces. This opens up possibilities for creating materials with tailored properties, such as:

Polymer-Based Catalysts: Immobilizing catalytic species onto a polymer backbone containing the pyridine unit could lead to recyclable and highly stable catalysts.

Metal-Organic Frameworks (MOFs): The nitrogen atom in the pyridine ring can act as a ligand to coordinate with metal ions, forming porous MOFs. These materials have potential applications in gas storage, separation, and catalysis.

Anticorrosive Coatings: Polymers containing pyridine functionalities can form protective layers on metal surfaces, inhibiting corrosion.

Drug Delivery Systems: The biocompatibility of certain pyridine-containing polymers makes them suitable candidates for creating nanocarriers for targeted drug delivery.

Research has shown that various fused rings bearing a pyridine moiety exhibit potent biological activities, suggesting that polymers derived from this compound could also be designed for biomedical applications, such as anticancer agents. nih.gov

Chemoenzymatic Synthesis and Biocatalysis

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic processes to create complex molecules with high selectivity and efficiency. The oxirane ring in this compound is a chiral center, meaning it can exist as two non-superimposable mirror images (enantiomers). For many pharmaceutical applications, a single enantiomer is required.

Biocatalysis offers an excellent green chemistry approach to achieve this stereoselectivity. Enzymes such as lipases, epoxide hydrolases, and monooxygenases can be employed for:

Kinetic Resolution: An enzyme can selectively react with one enantiomer of a racemic mixture of this compound, allowing the separation of the unreacted, enantiomerically pure epoxide.

Asymmetric Epoxidation: A prochiral precursor, such as 5-ethyl-2-vinylpyridine, could be selectively converted into one enantiomer of the corresponding epoxide using an engineered monooxygenase enzyme.

Furthermore, biocatalysis can be transformed by using non-natural cofactors like nicotinamide (B372718) mononucleotide (NMN), which can enhance the efficiency of multi-enzyme cascade reactions for the synthesis of high-value chemicals. dntb.gov.ua This approach could be pivotal in developing a scalable and sustainable manufacturing process for enantiomerically pure this compound.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers significant advantages in terms of safety, scalability, reproducibility, and process control. nih.gov The integration of flow chemistry with automated systems is revolutionizing the synthesis of complex molecules and the generation of compound libraries. syrris.comlabmanager.com

A multi-step synthesis of this compound could be efficiently performed using an automated flow chemistry platform. syrris.com For example, a potential telescoped synthesis could start from a simple precursor and proceed through several reaction steps without the need for manual isolation and purification of intermediates. nih.gov

The benefits of applying automated flow chemistry to the synthesis of this compound include:

Enhanced Safety: The small reaction volumes inherent to flow reactors minimize the risks associated with highly exothermic or potentially hazardous reactions.

Rapid Optimization: Automated systems allow for the rapid screening of various reaction parameters such as temperature, pressure, residence time, and reagent stoichiometry to quickly identify optimal conditions. syrris.com

Scalability: Reactions developed on a lab-scale flow system can often be scaled up to production levels more easily and predictably than batch processes.

Library Generation: By integrating automated reagent injectors, a flow system can be used to react this compound with a library of nucleophiles, rapidly generating a diverse set of new derivatives for screening in drug discovery or materials science applications. labmanager.com

Systems like the FlowSyn Auto-LF™ are designed specifically for this purpose, enabling multiple experiments with various inputs to be run efficiently, making it ideal for exploring the chemical space around the this compound scaffold. labmanager.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-Ethyl-2-(oxiran-2-yl)pyridine, and how are critical reaction conditions optimized?

- Methodological Answer : The synthesis typically involves epoxidation of a pre-functionalized pyridine derivative. For example, 2-vinylpyridine can undergo epoxidation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C, followed by ethyl group introduction via alkylation or cross-coupling reactions. Key parameters include temperature control to prevent epoxide ring-opening and stoichiometric optimization of oxidizing agents. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product . Safety protocols, such as using PPE and fume hoods, must align with guidelines for handling reactive intermediates .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- FT-IR and Raman Spectroscopy : Identify epoxide C-O-C stretching (1250–950 cm⁻¹) and pyridine ring vibrations (1600–1400 cm⁻¹). Discrepancies in peak assignments should be resolved by comparing computed spectra (DFT) with experimental data .

- NMR : H NMR reveals ethyl group protons (δ 1.2–1.4 ppm, triplet; δ 2.5–2.7 ppm, quartet) and epoxide protons (δ 3.8–4.2 ppm, multiplet). C NMR confirms the epoxide carbons (δ 45–55 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion ([M+H]⁺) and fragmentation patterns.

Q. How does the epoxide group in this compound influence its reactivity in ring-opening reactions?

- Methodological Answer : The epoxide’s strain drives nucleophilic ring-opening. For instance, in acidic conditions (e.g., H₂SO₄), water attacks the less substituted epoxide carbon, yielding a diol. In basic conditions (e.g., NaOH), nucleophiles like amines preferentially attack the more substituted carbon. Solvent polarity (e.g., DMF vs. THF) and temperature modulate regioselectivity. Kinetic studies using in-situ FT-IR or HPLC track reaction progress .

Advanced Research Questions

Q. How can density functional theory (DFT) predict solvent effects on the epoxide’s reactivity in this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model solvent interactions via polarizable continuum models (PCM). Solvation free energy () and frontier molecular orbitals (HOMO/LUMO) reveal solvent-dependent activation barriers. For example, polar aprotic solvents stabilize transition states by reducing charge separation. Validation involves comparing computed activation energies with experimental kinetics .

Q. What crystallographic challenges arise when resolving the structure of this compound, and how are they addressed?

- Methodological Answer : The compound’s low melting point and hygroscopicity complicate single-crystal growth. Techniques include:

- Cryocrystallography : Slow cooling (−150°C) in perfluoropolyether oil stabilizes crystals.

- SHELXL Refinement : Anisotropic displacement parameters for epoxide oxygen atoms reduce residual density errors. Twinning or disorder requires using the TWIN/BASF commands in SHELX .

- Complementary Data : Pair X-ray results with solid-state NMR to resolve ambiguities in torsional angles .

Q. How does the ethyl substituent modulate electronic properties in coordination complexes involving this compound?

- Methodological Answer : The ethyl group’s electron-donating effect raises the pyridine’s HOMO energy, enhancing metal-ligand charge transfer (MLCT). Cyclic voltammetry (e.g., in acetonitrile with Ag/AgCl reference) quantifies redox potentials. X-ray absorption spectroscopy (XAS) at the metal K-edge probes ligand field splitting. Comparative studies with 2-methyl analogs isolate steric vs. electronic contributions .

Data Contradiction and Resolution

Q. How should researchers reconcile conflicting spectroscopic and computational data for this compound?

- Methodological Answer : Discrepancies (e.g., NMR shifts vs. DFT predictions) often arise from solvent effects or conformational averaging. Strategies include:

- MD Simulations : Model dynamic equilibria between conformers in explicit solvent.

- Variable-Temperature NMR : Identify coalescence temperatures for exchanging protons.

- Synchrotron XRD : Resolve subtle structural features (e.g., bond length alternation) missed in lab-based XRD .

Safety and Handling

Q. What safety protocols are essential when handling this compound in catalytic studies?

- Methodological Answer :

- Ventilation : Use fume hoods to mitigate inhalation risks (respiratory irritant).

- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent epoxide hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.